molecular formula C15H15N B8586686 N-benzyl-1-phenylethanimine CAS No. 14428-98-9

N-benzyl-1-phenylethanimine

Cat. No. B8586686
M. Wt: 209.29 g/mol
InChI Key: JATCPLSBWDXCNE-UHFFFAOYSA-N
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Patent
US07935841B2

Procedure details

Benzyl-(1-phenylethyl)amine, conversion>99%, ee 82% (GC, sample derivatised by treatment with acetic anhydride pyridine, Chirasil DEX CB, 25 m×0.25 mm, injector/detector 200° C., helium 20 psi, 170° C. for 40 minutes then ramp at 15° C./min to 200° C., retention times 29.71 minutes and 30.73 minutes).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.C(OC(=O)C)(=O)C>>[C:11]1([C:9](=[N:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH3:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1.C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then ramp at 15° C./min to 200° C., retention times 29.71 minutes and 30.73 minutes
Duration
30.73 min

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C)=NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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